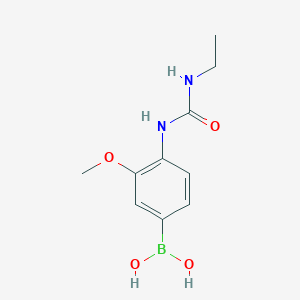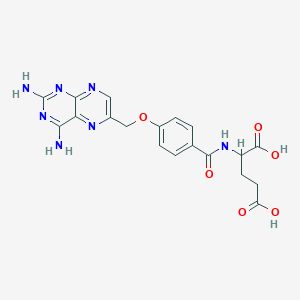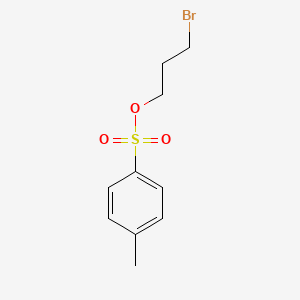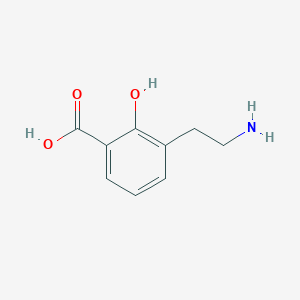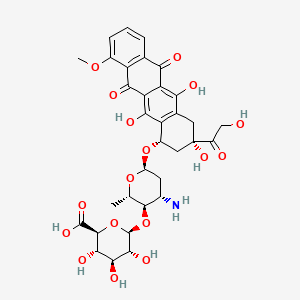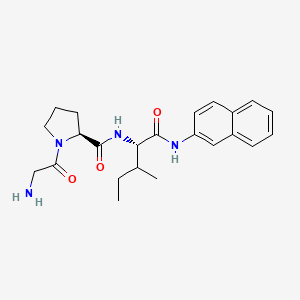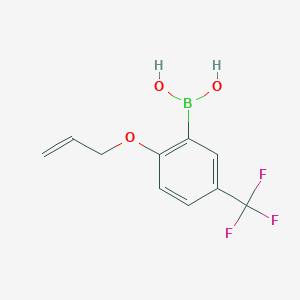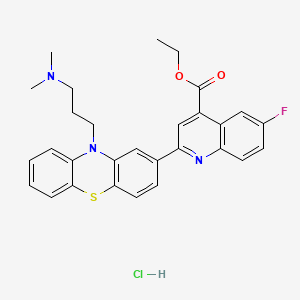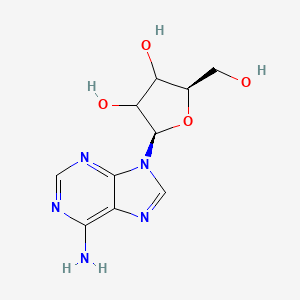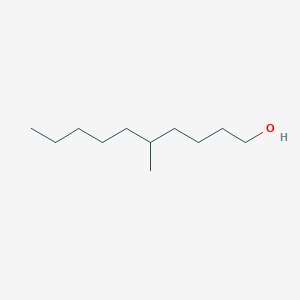
5-Methyl-1-decanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group substitution at the fifth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 5-Methyl-1-decanol can be synthesized through several methods. One common approach involves the reduction of 5-methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 5-methyl-1-decanal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
化学反应分析
Types of Reactions: 5-Methyl-1-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-1-decanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5-methyl-1-decanal using mild reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Methyl-1-decanoic acid.
Reduction: 5-Methyl-1-decanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Methyl-1-decanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a penetration enhancer for transdermal drug delivery.
Industry: It is utilized in the manufacture of plasticizers, lubricants, surfactants, and solvents.
作用机制
The mechanism of action of 5-Methyl-1-decanol involves its interaction with biological membranes. It is believed to enhance the permeability of cell membranes, facilitating the transport of molecules across the membrane. This property makes it a valuable compound in transdermal drug delivery systems.
相似化合物的比较
1-Decanol: Similar in structure but lacks the methyl group at the fifth carbon.
1-Dodecanol: A longer chain alcohol with similar properties.
1-Octanol: A shorter chain alcohol with similar chemical behavior.
Uniqueness: 5-Methyl-1-decanol is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This structural difference can influence its reactivity and applications in various fields.
属性
分子式 |
C11H24O |
|---|---|
分子量 |
172.31 g/mol |
IUPAC 名称 |
5-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-8-11(2)9-6-7-10-12/h11-12H,3-10H2,1-2H3 |
InChI 键 |
CZYFHBWFGMYPMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
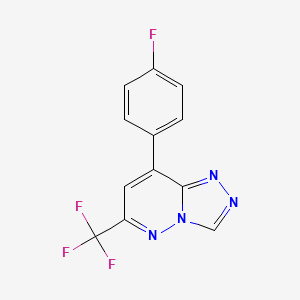

![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
